2-((2-Oxopyrazin-1(2H)-yl)oxy)acetic acid
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Overview
Description
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring fused with an oxo group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid typically involves the reaction of pyrazine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 2-hydroxy-pyrazine derivatives.
Scientific Research Applications
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of viral replication by targeting viral polymerases or host cell pathways involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxopyrazine-1(2H)-carboxylic acid
- 2-Hydroxy-pyrazine
- Pyrazine-2,3-dione
Uniqueness
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazine ring with an oxo group and an acetic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H6N2O4 |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-(2-oxopyrazin-1-yl)oxyacetic acid |
InChI |
InChI=1S/C6H6N2O4/c9-5-3-7-1-2-8(5)12-4-6(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
BYRYDLYSGQYFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=N1)OCC(=O)O |
Origin of Product |
United States |
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